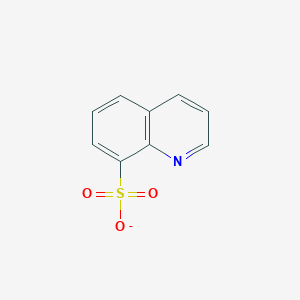![molecular formula C21H17N3O4S2 B280714 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280714.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as EBI-907, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBI-907 belongs to the class of benzothiazole derivatives, which have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The exact mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood; however, it has been suggested that this compound exerts its anticancer effects by targeting multiple signaling pathways involved in cancer progression. This compound has been found to inhibit the activity of several enzymes, including topoisomerase IIα and HDAC6, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce significant changes in the biochemical and physiological processes of cancer cells. This compound has been found to increase the production of reactive oxygen species, leading to oxidative stress and DNA damage. This compound has also been shown to inhibit the activity of several proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
実験室実験の利点と制限
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for use in laboratory experiments. This compound is a potent anticancer agent with a high degree of selectivity for cancer cells, making it an attractive candidate for cancer therapy. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
Several future directions for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide research have been proposed. One potential avenue of research is to investigate the efficacy of this compound in combination with other anticancer agents. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and microbial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer research. This compound exhibits potent anticancer activity and has been shown to induce significant changes in the biochemical and physiological processes of cancer cells. Further research is needed to explore the full potential of this compound as a therapeutic agent and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, including the condensation of 2-amino-6-ethoxybenzothiazole with 2-bromo-1-methyl-9H-carbazole-3-carbaldehyde, followed by the reaction with sulfonamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, inhibit cell proliferation and migration, and suppress tumor growth in animal models.
特性
分子式 |
C21H17N3O4S2 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C21H17N3O4S2/c1-3-28-12-7-8-15-17(11-12)29-21(22-15)23-30(26,27)18-10-9-16-19-13(18)5-4-6-14(19)20(25)24(16)2/h4-11H,3H2,1-2H3,(H,22,23) |
InChIキー |
WCFYQPODCRHGBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)


![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)
